molecular formula C13H18N2O2 B15251935 tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

Cat. No.: B15251935
M. Wt: 234.29 g/mol
InChI Key: KYTXQRDKNKGYFS-UHFFFAOYSA-N
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Description

tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a heterocyclic compound with the molecular formula C13H18N2O2 It is a derivative of naphthyridine, which is a bicyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the naphthyridine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted naphthyridine compounds .

Scientific Research Applications

tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate include other naphthyridine derivatives, such as:

Uniqueness

These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)10-5-4-9-6-7-14-8-11(9)15-10/h4-5,14H,6-8H2,1-3H3

InChI Key

KYTXQRDKNKGYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC2=C(CCNC2)C=C1

Origin of Product

United States

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